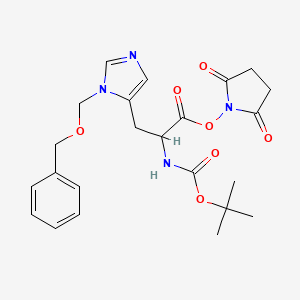
Boc-His(pi-Bom)-OSu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-His(pi-Bom)-OSu, also known as Nα-Boc-Nπ-(benzyloxymethyl)-L-histidine N-hydroxysuccinimide ester, is a derivative of histidine. This compound is commonly used in peptide synthesis due to its ability to protect the histidine side chain during the synthesis process. The Boc (tert-butyloxycarbonyl) group protects the amino group, while the pi-Bom (benzyloxymethyl) group protects the imidazole ring of histidine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-His(pi-Bom)-OSu typically involves the following steps:
Protection of the Histidine Side Chain: The imidazole ring of histidine is protected by the benzyloxymethyl group. This is achieved by reacting histidine with benzyloxymethyl chloride in the presence of a base such as sodium hydroxide.
Protection of the Amino Group: The amino group of histidine is protected by the Boc group. This is done by reacting the benzyloxymethyl-protected histidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Activation of the Carboxyl Group: The carboxyl group of the protected histidine is activated by reacting it with N-hydroxysuccinimide (NHS) and a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale protection reactions: Using industrial reactors to protect the histidine side chain and amino group.
Purification: Using techniques such as crystallization and chromatography to purify the intermediate and final products.
Quality Control: Ensuring the purity and quality of the final product through analytical techniques such as HPLC and NMR.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-His(pi-Bom)-OSu undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester group can react with nucleophiles such as amines to form amide bonds.
Deprotection Reactions: The Boc and pi-Bom protecting groups can be removed under acidic and hydrogenolytic conditions, respectively.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine in solvents like dichloromethane.
Deprotection Reactions: Boc group removal is achieved using trifluoroacetic acid, while pi-Bom group removal is done using hydrogenation with palladium on carbon.
Major Products Formed
Amide Bonds: Formed during peptide synthesis when this compound reacts with amines.
Free Histidine: Obtained after deprotection of the Boc and pi-Bom groups.
Applications De Recherche Scientifique
Boc-His(pi-Bom)-OSu is widely used in scientific research, particularly in:
Peptide Synthesis: Protecting groups facilitate the stepwise synthesis of peptides by preventing side reactions.
Bioconjugation: The NHS ester group allows for the conjugation of histidine to various biomolecules.
Drug Development: Used in the synthesis of peptide-based drugs and prodrugs.
Biological Studies: Investigating the role of histidine residues in proteins and enzymes.
Mécanisme D'action
The mechanism of action of Boc-His(pi-Bom)-OSu involves:
Protection of Functional Groups: The Boc and pi-Bom groups protect the amino and imidazole groups of histidine, respectively, during chemical reactions.
Activation of Carboxyl Group: The NHS ester activates the carboxyl group, making it more reactive towards nucleophiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-His(Boc)-OH: Another histidine derivative with Boc protection on both the amino and imidazole groups.
Boc-His(3-Bom)-OH: Similar to Boc-His(pi-Bom)-OSu but without the NHS ester group.
Uniqueness
NHS Ester Group: this compound has an NHS ester group, making it highly reactive towards nucleophiles and suitable for bioconjugation.
Dual Protection: The presence of both Boc and pi-Bom groups provides dual protection, making it versatile for various synthetic applications.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O7/c1-23(2,3)33-22(31)25-18(21(30)34-27-19(28)9-10-20(27)29)11-17-12-24-14-26(17)15-32-13-16-7-5-4-6-8-16/h4-8,12,14,18H,9-11,13,15H2,1-3H3,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAXRIAORZYYCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1COCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
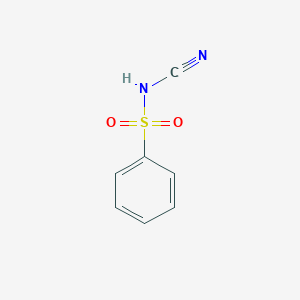
![2,2'-{Hexane-3,4-diylbis[(4,1-phenylene)oxy]}bis[N,N-bis(2-chloroethyl)acetamide]](/img/structure/B14013418.png)
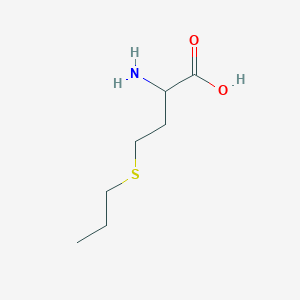

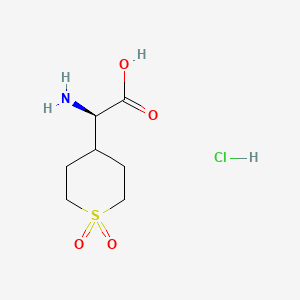
![2-bromo-N-[4-[2-[2,6-diamino-5-(4-chlorophenyl)pyrimidin-4-yl]ethyl]phenyl]acetamide](/img/structure/B14013437.png)
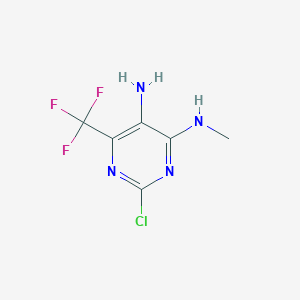
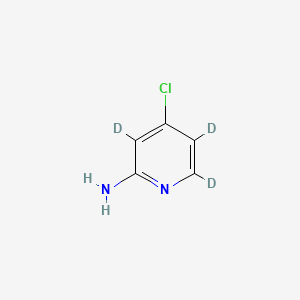
![1-(Trifluoromethyl)-6-azaspiro[2.5]octane hydrochloride](/img/structure/B14013462.png)

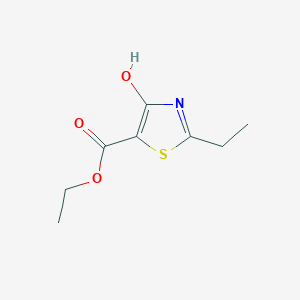


![3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzonitrile](/img/structure/B14013502.png)
